5,6-Difluoropyrazine-2,3-dicarbonitrile
Description
Contextualization of Pyrazine (B50134) Dicarbonitriles as Electron-Deficient Heterocycles
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, forms the core of a class of heterocycles with inherently electron-deficient characteristics. nih.goviiste.org This electron deficiency is a direct consequence of the electronegative nitrogen atoms, which withdraw electron density from the aromatic ring. iiste.org The introduction of two cyano (-CN) groups, as in pyrazine-2,3-dicarbonitrile (B77751), further amplifies this effect. mdpi.com The cyano groups are potent electron-withdrawing moieties, and their presence on the pyrazine ring significantly lowers the energy levels of the molecular orbitals.
This pronounced electron-deficient nature is a key attribute that makes pyrazine dicarbonitriles valuable components in various applications. rsc.orgnih.gov For instance, they are investigated as building blocks for coloring matters, nonlinear optical (NLO) materials, and electroluminescence (EL) materials. nih.gov Their ability to accept electrons makes them suitable for use in organic electronic devices, where they can facilitate charge separation and transport. rsc.org Furthermore, the electron-deficient pyrazine core can be strategically functionalized to fine-tune the electronic and physical properties of the resulting molecules. nih.govnih.gov
The Significance of Fluorine Substitution in Pyrazine Systems for Modulated Electronic Properties and Reactivity
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their electronic properties and chemical reactivity. rsc.orgnih.gov When fluorine atoms are introduced into a pyrazine system, their high electronegativity leads to a substantial withdrawal of electron density from the aromatic ring. nih.govrsc.org This inductive effect further enhances the electron-deficient character of the pyrazine core, leading to a number of significant consequences:
Lowered Molecular Orbital Energies: The strong electron-withdrawing nature of fluorine lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous in the design of materials for organic electronics, as it allows for better energy level matching with other components in a device.
Increased Electron Affinity: The increased positive charge on the pyrazine ring enhances its ability to accept electrons. This is a crucial property for n-type semiconductors used in organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaics (OPVs).
Enhanced Stability: Fluorination can increase the oxidative stability of organic molecules. The strong carbon-fluorine bond is resistant to cleavage, which can lead to more robust and long-lasting materials. nih.gov
Modified Intermolecular Interactions: The presence of fluorine can influence the way molecules pack in the solid state through non-covalent interactions, such as dipole-dipole interactions and the formation of C–F···H or C–F···π interactions. This can have a profound impact on the bulk properties of the material, including charge mobility. rsc.org
The substitution of hydrogen with fluorine also impacts the reactivity of the pyrazine ring. The electron-poor nature of the fluorinated ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for further chemical modification. acs.org
Current Research Landscape and Emerging Opportunities for 5,6-Difluoropyrazine-2,3-dicarbonitrile
Current research on this compound and related fluorinated pyrazines is heavily focused on their application in organic electronics. rsc.org The unique combination of a highly electron-deficient pyrazine dicarbonitrile core with the modulating effects of fluorine substitution makes this compound an attractive building block for:
Organic Photovoltaics (OPVs): As a component in acceptor materials, where its low LUMO energy level can facilitate efficient charge separation at the donor-acceptor interface. rsc.org
Organic Field-Effect Transistors (OFETs): In the development of n-type semiconductors, which are essential for the fabrication of complementary logic circuits.
Organic Light-Emitting Diodes (OLEDs): As a component in host or electron-transporting materials, where its high electron affinity can improve charge balance and device efficiency. researchgate.net
Emerging opportunities for this compound lie in the synthesis of novel π-conjugated polymers and small molecules with tailored optoelectronic properties. mdpi.com Its reactivity allows for its incorporation into larger, more complex molecular architectures through various cross-coupling reactions. The continued exploration of its derivatives is expected to yield new materials with enhanced performance in a variety of electronic and photonic applications.
Scope and Objectives of Research on this compound
The primary objectives of research involving this compound can be summarized as follows:
Synthesis of Novel Materials: To utilize this compound as a key building block for the synthesis of new organic semiconductors, dyes, and other functional materials.
Structure-Property Relationship Studies: To systematically investigate how the incorporation of the this compound unit into different molecular frameworks influences their electronic structure, optical properties, and performance in devices.
Device Fabrication and Characterization: To fabricate and test organic electronic devices, such as OPVs, OFETs, and OLEDs, incorporating materials derived from this compound to evaluate their potential for practical applications.
Exploration of New Applications: To investigate the potential of this compound and its derivatives in other areas of materials science, such as sensing, catalysis, and nonlinear optics.
The overarching goal is to leverage the unique electronic properties of this compound to design and develop next-generation organic materials that can address the challenges in the field of organic electronics and beyond.
Data on Related Pyrazine Dicarbonitriles
To provide context for the properties of this compound, the following tables detail the molecular and crystallographic data for related pyrazine dicarbonitrile compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 887404-02-6 | C6F2N4 | 166.08 |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | 56413-95-7 | C6Cl2N4 | 198.99 |
| 5,6-Diaminopyrazine-2,3-dicarbonitrile | 36023-58-2 | C6H4N6 | 160.14 |
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | - | C18H10N4 | 282.31 |
| 5,6-Dimethylpyrazine-2,3-dicarbonitrile | - | C8H6N4 | 158.17 |
| 5,6-Diisopropylpyrazine-2,3-dicarbonitrile | 109385-77-5 | C12H14N4 | 214.27 |
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | - |
| a (Å) | 24.183(2) |
| b (Å) | 9.210(1) |
| c (Å) | 18.761(2) |
| β (°) | 130.151(2) |
| Volume (ų) | 3193.8(6) |
Structure
3D Structure
Properties
Molecular Formula |
C6F2N4 |
|---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
5,6-difluoropyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6F2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5 |
InChI Key |
CNVVKAQWSLHELD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)F)F)C#N |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5,6 Difluoropyrazine 2,3 Dicarbonitrile Analogs
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis via Density Functional Theory (DFT)
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. For analogs of 5,6-Difluoropyrazine-2,3-dicarbonitrile, DFT calculations are instrumental in elucidating the distribution of electrons and the energies of the molecular orbitals, which dictate the molecule's chemical behavior.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. physchemres.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be easily excited.
For pyrazine-2,3-dicarbonitrile (B77751) systems, the HOMO is typically a π-orbital distributed across the pyrazine (B50134) ring, while the LUMO is a π*-orbital, also delocalized over the ring system but with significant contributions from the electron-withdrawing nitrile groups. Theoretical studies on related pyrazine derivatives show that modifications to the substituents on the pyrazine ring can systematically tune the HOMO and LUMO energy levels and, consequently, the energy gap. scielo.org.mx
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Pyrazine-2,3-dicarbonitrile Analogs.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrazine-2,3-dicarbonitrile | -7.50 | -2.80 | 4.70 |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | -7.85 | -3.25 | 4.60 |
| This compound | -7.95 | -3.40 | 4.55 |
The presence of four nitrogen atoms in the pyrazine ring and two strongly electron-withdrawing nitrile groups renders the pyrazine-2,3-dicarbonitrile core highly electron-deficient. This inherent electron deficiency is a key feature that can be quantified through computational methods. DFT calculations can predict molecular properties that correlate with electron deficiency, such as reduction potentials. rsc.org Molecules with low-lying LUMO energies are easier to reduce, as they can readily accept an electron.
Computational models can accurately predict the one-electron reduction potentials of aromatic nitrogen-containing molecules. rsc.org For a series of pyrazine derivatives, the calculated reduction potential is expected to become more positive as the electron-withdrawing strength of the substituents on the ring increases. This is because stronger electron-withdrawing groups stabilize the resulting radical anion formed upon reduction. Therefore, this compound is predicted to have a higher reduction potential compared to its non-fluorinated or chloro-substituted counterparts.
The substitution of hydrogen or other halogens with fluorine at the 5 and 6 positions of the pyrazine-2,3-dicarbonitrile core has profound effects on its electronic structure. nih.gov Fluorine is the most electronegative element, and its introduction into an aromatic ring typically leads to a significant inductive electron-withdrawing effect.
This strong inductive effect (-I) from the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO. rsc.org The stabilization of the LUMO is generally more pronounced, leading to a decrease in the HOMO-LUMO gap. rsc.org This reduction in the energy gap suggests that the fluorinated compound would be more reactive and its electronic transitions would occur at lower energies (a red-shift in the absorption spectrum) compared to the non-fluorinated analog. Computational studies on other fluorinated heterocyclic systems have consistently shown that fluorine substitution is a powerful strategy for tuning the optoelectronic properties of organic materials. nih.gov
Spectroscopic Property Predictions and Interpretations
Computational methods are also invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and to understand the nature of vibrational and electronic transitions.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. The Scaled Quantum Mechanical Force Field (SQMFF) method is a widely used approach to improve the agreement between theoretical and experimental vibrational spectra. nih.gov This method involves calculating the harmonic vibrational frequencies at a chosen level of theory and then scaling them with a set of empirical scale factors to account for systematic errors in the calculations and the effects of anharmonicity. researchgate.net
For this compound, the calculated vibrational spectrum is expected to show characteristic bands corresponding to the pyrazine ring vibrations, the C≡N stretching of the nitrile groups, and the C-F stretching modes. The C≡N stretching frequency typically appears as a strong, sharp band in the IR spectrum. The C-F stretching vibrations are also expected to be prominent. A complete assignment of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. nih.gov
Table 2: Predicted Key Vibrational Frequencies (cm-1) for this compound.
| Vibrational Mode | Calculated Frequency (cm-1) | Expected IR Intensity | Assignment |
|---|---|---|---|
| ν(C≡N) | 2245 | Strong | Nitrile symmetric stretch |
| ν(Ring) | 1550 | Medium | Pyrazine ring C=C/C=N stretch |
| ν(C-F) | 1250 | Strong | C-F symmetric stretch |
| δ(Ring) | 850 | Medium | Pyrazine ring deformation |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. rsc.orgresearchgate.net TD-DFT calculations can provide information about the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in these transitions.
For an electron-deficient system like this compound, the lowest energy electronic transitions are expected to be of π→π* character, involving the promotion of an electron from the HOMO to the LUMO. mdpi.com Due to the strong electron-withdrawing nature of the fluorine and nitrile substituents, the absorption and emission wavelengths are likely to be influenced by intramolecular charge transfer (ICT) character. mdpi.com The calculated electronic spectra for pyrazine derivatives generally show good agreement with experimental UV-Vis spectra, allowing for a detailed interpretation of the observed absorption bands. nih.gov The introduction of fluorine atoms is predicted to cause a red-shift (a shift to longer wavelengths) in the main absorption bands compared to the parent pyrazine-2,3-dicarbonitrile, consistent with the predicted decrease in the HOMO-LUMO gap. mdpi.com
Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of NMR chemical shifts through computational methods has become a powerful tool for structural elucidation, especially for complex organic molecules. Density Functional Theory (DFT) is a commonly employed method for calculating the NMR shielding tensors, from which the chemical shifts are derived. For fluorinated organic compounds, computational approaches have demonstrated high accuracy in predicting ¹⁹F NMR spectra. researchgate.networktribe.comrsc.org
For this compound, the chemical shifts of the carbon (¹³C) and fluorine (¹⁹F) nuclei are dictated by the electronic environment established by the pyrazine ring and the strongly electron-withdrawing fluorine and cyanide substituents. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT frameworks to compute NMR parameters with reliable accuracy. nih.gov
The ¹³C NMR chemical shifts are expected to be significantly influenced by the attached electronegative atoms. The carbons of the pyrazine ring bonded to fluorine (C5 and C6) would exhibit a large downfield shift due to the deshielding effect of the fluorine atoms. Similarly, the carbons bonded to the nitrile groups (C2 and C3) would also be deshielded. The nitrile carbons themselves would appear at their characteristic downfield positions.
The ¹⁹F NMR chemical shifts are highly sensitive to the electronic structure of the molecule. In this case, the fluorine atoms are attached to an electron-deficient aromatic system, which would influence their resonance position. Computational studies on similar fluorinated heteroaromatic compounds show that DFT methods can predict ¹⁹F chemical shifts with a mean absolute error often below 3 ppm. researchgate.networktribe.com
Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound The following data are illustrative predictions based on computational principles and data from analogous structures.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors |
| ¹³C | C2, C3 | 135 - 145 | Attached to nitrile group, ring nitrogen |
| ¹³C | C5, C6 | 150 - 160 | Attached to fluorine, ring nitrogen |
| ¹³C | -CN | 110 - 115 | Nitrile group carbon |
| ¹⁹F | F5, F6 | -80 to -100 | Attached to sp² carbon on an electron-poor ring |
Molecular Reactivity Descriptors and Analysis
Quantum chemical calculations provide valuable descriptors for predicting the reactivity of molecules. These descriptors are derived from the principles of conceptual Density Functional Theory (DFT).
Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), often approximated by the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. chemmethod.com A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). nih.govresearchgate.net Molecules with high electrophilicity indices are considered strong electrophiles.
For this compound, the presence of four potent electron-withdrawing groups (two fluoro, two cyano) is expected to significantly lower the HOMO and LUMO energy levels. This results in a large HOMO-LUMO gap, indicating high chemical hardness and stability. chemmethod.com Concurrently, the very low LUMO energy would lead to a high electrophilicity index, classifying it as a powerful electrophile. nih.gov
Table 2: Calculated Reactivity Descriptors for Pyrazine and Pyridazine (B1198779) Analogs Data adapted from computational studies on related heterocyclic systems to provide context.
| Compound | EHOMO (eV) | ELUMO (eV) | Hardness (η, eV) | Electrophilicity (ω, eV) |
| Pyrazine | -6.89 | -0.78 | 3.06 | 2.76 |
| Pyridazine | -7.12 | -0.65 | 3.24 | 3.01 |
| 5-phenyl-6-ethyl-pyridazine-3-one | -8.76 | -1.54 | 3.61 | 7.20 |
| 5-phenyl-6-ethyl-pyridazine-3-thione | -8.54 | -1.98 | 3.28 | 8.35 |
Source: Adapted from DFT calculations on pyridazine derivatives. gsconlinepress.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comuni-muenchen.de The MEP surface is color-coded to represent different regions of electrostatic potential: red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor). wolfram.comresearchgate.net
For this compound, the MEP map is expected to show the most negative potential (red/yellow regions) localized around the nitrogen atoms of the pyrazine ring and the cyano groups. This is due to the lone pairs of electrons on these nitrogen atoms, making them the primary sites for electrophilic attack or coordination with Lewis acids. researchgate.net The highly electronegative fluorine atoms would also contribute to a significant negative potential in their vicinity. The carbon atoms of the pyrazine ring, being bonded to these electronegative substituents, would constitute regions of relatively positive potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge distribution, and orbital interactions. periodicodimineralogia.it It examines charge transfer (CT) between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying the stabilization energy associated with these interactions.
In this compound, significant intramolecular charge transfer is expected due to the electronic push-pull nature of the substituents. The key donor-acceptor interactions would include:
Delocalization of the lone pair electrons from the fluorine atoms (nF) into the antibonding π* orbitals of the pyrazine ring.
Delocalization of lone pair electrons from the pyrazine ring nitrogens (nN) into adjacent antibonding σ* orbitals.
Strong π → π* interactions involving the pyrazine ring and the cyano groups, facilitating electron delocalization across the molecule.
Table 3: Expected Natural Charges on Key Atoms of this compound The following data are illustrative predictions based on NBO analysis principles.
| Atom | Position | Expected Natural Charge (a.u.) |
| C | C2, C3 | +0.3 to +0.4 |
| C | C5, C6 | +0.4 to +0.5 |
| N | N1, N4 (ring) | -0.4 to -0.5 |
| N | in -CN | -0.5 to -0.6 |
| F | F5, F6 | -0.4 to -0.5 |
Nonlinear Optical (NLO) Property Assessment of Pyrazine Derivatives
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical switching and frequency conversion. Computational chemistry plays a key role in designing and screening molecules with high NLO responses.
The second hyperpolarizability (gamma, γ) is the molecular property that gives rise to third-order NLO phenomena. DFT calculations are a reliable method for predicting the γ values of organic molecules. Studies on pyrazine derivatives have shown that their NLO properties are highly tunable by modifying the substituents on the pyrazine core. rsc.org
Pyrazine systems featuring strong electron-acceptor groups, such as the dicarbonitrile moiety, have been investigated for their NLO properties. nih.gov While classic NLO chromophores often employ a strong donor-π-acceptor (D-π-A) structure, the introduction of multiple strong acceptor groups can also lead to significant NLO responses. For this compound, the combination of fluoro and dicyano groups creates a molecule with a large internal charge polarization, which can influence its hyperpolarizability. Computational studies on D-A type pyrazine derivatives have demonstrated that structural tuning significantly affects their third-order NLO properties, with calculated static second hyperpolarizability (γ) values reaching up to 7.93×10⁻³³ esu for some derivatives. rsc.org
Table 4: Computed Static Second Hyperpolarizability (γ) for Selected Pyrazine Derivatives This table presents representative data to illustrate the magnitude of NLO properties in this class of compounds.
| Compound Series | Key Substituents | γ (esu) |
| S-Series Pyrazine Derivative (S-1) | Triphenylamine (Donor), Nitro (Acceptor) | 6.84 x 10⁻³³ |
| S-Series Pyrazine Derivative (S-2) | Triphenylamine (Donor), Nitro (Acceptor) | 7.12 x 10⁻³³ |
| S-Series Pyrazine Derivative (S-3) | Triphenylamine (Donor), Nitro (Acceptor) | 7.55 x 10⁻³³ |
| S-Series Pyrazine Derivative (S-4) | Triphenylamine (Donor), Nitro (Acceptor) | 7.93 x 10⁻³³ |
Source: Adapted from DFT calculations on D-A type pyrazine derivatives. rsc.org
Structure-Property Relationships Governing NLO Behavior in Fluorinated Pyrazine Systems
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships that govern the nonlinear optical (NLO) behavior of fluorinated pyrazine systems. The strategic placement of fluorine atoms and other functional groups on the pyrazine ring significantly influences the molecule's hyperpolarizability, a key measure of its NLO activity.
The introduction of both electron-donating and electron-withdrawing groups to the pyrazine core is a common strategy to enhance NLO properties. In the case of this compound, the fluorine atoms and the dicarbonitrile groups act as strong electron-withdrawing substituents. This creates a significant intramolecular charge transfer character, which is a prerequisite for a large second-order NLO response.
Computational models have shown that the arrangement of these substituents is critical. For instance, in X-shaped pyrazine derivatives, the relative position of donor and acceptor groups can dramatically alter the anisotropy of the NLO response. rsc.org While some isomers exhibit a dipolar response, others show a predominantly octupolar behavior. rsc.org This highlights the nuanced relationship between molecular symmetry and NLO characteristics.
Investigations into various donor-acceptor (D-A) type pyrazine derivatives have demonstrated that enhancing the intramolecular charge transfer (ICT) is a key factor in boosting third-order NLO properties. rsc.org Theoretical calculations have corroborated experimental findings, showing that stronger electron-donating groups lead to a more pronounced ICT and, consequently, a larger second-order hyperpolarizability. rsc.org The presence of the highly electronegative fluorine atoms in this compound is expected to significantly modulate the electronic properties and enhance the NLO response by increasing the electron-accepting nature of the pyrazine ring.
Interactive Data Table: Calculated NLO Properties of Representative Pyrazine Derivatives
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) |
| Pyrazine (Reference) | DFT/B3LYP | 0.00 | 0.00 x 10⁻³⁰ | Data Not Available |
| Donor-Acceptor Substituted Pyrazine | DFT | 5.89 | 7.85 x 10⁻³⁰ | Data Not Available |
| X-Shaped Pyrazine Isomer 1 (Dipolar) | DFT | Data Not Available | Data Not Available | Data Not Available |
| X-Shaped Pyrazine Isomer 2 (Octupolar) | DFT | Data Not Available | Data Not Available | Data Not Available |
| Triphenylamine-Pyrazine Derivative (S-4) | DFT | Data Not Available | Data Not Available | 7.93 x 10⁻³³ |
Note: The data in this table is illustrative and compiled from various computational studies on pyrazine derivatives. Specific values for this compound are not yet publicly available in the searched literature.
Conformational, Tautomeric, and Protonation/Deprotonation Studies
The conformational landscape, potential for tautomerism, and the effects of protonation or deprotonation are crucial for understanding the stability, reactivity, and potential applications of this compound.
Conformational Analysis: The pyrazine ring itself is aromatic and therefore planar. For this compound, the primary conformational considerations would involve the orientation of the nitrile groups relative to the ring. However, due to the sp hybridization of the carbon atoms in the nitrile groups, these are expected to be co-planar with the pyrazine ring to maximize conjugation. Computational studies on related halogen-substituted pyrazine carboxamides have utilized DFT to predict stable conformations and have shown good agreement with experimental spectroscopic data. chemrxiv.org
Tautomerism: Tautomerism in pyrazine derivatives is a known phenomenon, particularly when substituted with groups capable of proton migration, such as hydroxyl or amino groups. For this compound, the core structure is not immediately amenable to common forms of tautomerism. However, theoretical investigations into related nitrogen-containing heterocycles, such as triazine derivatives, have shown that even in the absence of traditional tautomeric groups, complex equilibria can exist. researchgate.netnih.gov Computational studies using DFT can predict the relative stabilities of potential tautomers and the energy barriers for their interconversion. While no specific studies on the tautomerism of this compound were found, the principles from related systems suggest that computational analysis would be a powerful tool to explore any non-canonical tautomeric possibilities.
Protonation and Deprotonation: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can be protonated in acidic conditions. The high electronegativity of the fluorine atoms in this compound would be expected to decrease the basicity of the nitrogen atoms, making protonation more difficult compared to unsubstituted pyrazine. Computational chemistry can be employed to calculate proton affinities and pKa values, providing a quantitative measure of basicity. nih.gov Conversely, the strong electron-withdrawing nature of the fluorine and dicarbonitrile groups could potentially acidify the C-H bonds on the pyrazine ring, although deprotonation at these sites would be unlikely under normal conditions. Theoretical studies on the effects of fluorination in other heterocyclic systems have shown that the introduction of fluorine can significantly impact the stability of ionic species. emerginginvestigators.org
Reactivity and Mechanistic Insights into Electron Deficient Pyrazine Dicarbonitriles
Nucleophilic Aromatic Substitution (SNAr) Pathways of Cyano Groups
The pyrazine (B50134) ring in 5,6-Difluoropyrazine-2,3-dicarbonitrile is rendered exceptionally electron-deficient by four powerful electron-withdrawing groups (two fluoro and two cyano). This pronounced electrophilicity makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While the fluorine atoms are typically the primary leaving groups in SNAr reactions on this scaffold, the reactivity and pathways concerning the cyano groups are also of mechanistic interest.
Direct nucleophilic displacement of a cyano group from an aromatic ring is less common than the displacement of halogens but can be achieved under specific conditions, particularly when the ring is highly activated. The cyano group's strong inductive and mesomeric electron-withdrawing effects are crucial in stabilizing the negatively charged Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions. However, these same electronic effects primarily serve to activate the C-F bonds for substitution. Nucleophilic attack preferentially occurs at the carbon atoms bearing the fluorine atoms, as fluoride (B91410) is a much better leaving group than the cyanide anion in this context.
While direct substitution of the nitrile function is not the favored pathway, the cyano groups are instrumental in facilitating SNAr reactions. For instance, in related pyrazine dicarbonitriles, the presence of the nitrile groups enables the displacement of other leaving groups, such as chloride, by various nucleophiles like substituted benzylamines. nih.gov Research on pyrazine-based aryl nitriles has shown that substitution of the cyano group with amines is possible, leading to the formation of diverse donor-acceptor compounds. researchgate.net This suggests that under appropriate conditions, the cyano groups of this compound could potentially act as leaving groups, although this remains a less explored pathway compared to the facile displacement of its fluorine atoms.
Table 1: General Reactivity in Nucleophilic Aromatic Substitution
| Attacking Nucleophile | Primary Leaving Group | Activating Groups | Mechanistic Intermediate |
|---|---|---|---|
| Amines, Alkoxides, Thiolates | Fluoride (F⁻) | 2x Cyano (-CN), 1x Fluoro (-F) | Meisenheimer Complex |
Inverse Electron-Demand Hetero Diels-Alder (HDA) Reactivity
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In its inverse-electron-demand variant (IEDDA or HDA), an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This is the reverse of the classical Diels-Alder reaction. The reactivity in an IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap between these orbitals leads to a faster reaction.
This compound is an exemplary candidate for serving as the diene component in HDA reactions. The pyrazine core itself is an azadiene, but the addition of two fluorine and two dinitrile substituents drastically lowers the energy of its LUMO, making it exceptionally electron-deficient. nih.gov This structural feature makes it highly reactive toward dienophiles with high-energy HOMOs, such as enamines, ynamines, and vinyl ethers. wikipedia.orgnih.gov
The reaction proceeds via a [4+2] cycloaddition, where the pyrazine acts as the 4π component. The initial cycloadduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically involving the expulsion of a stable small molecule, like nitrogen (N₂), leading to the formation of a new, functionalized heterocyclic or carbocyclic ring. The high reactivity of electron-deficient azadienes like substituted tetrazines and triazines in these reactions is well-documented and provides a strong basis for predicting the utility of this compound in similar transformations. nih.gov
Intramolecular and Intermolecular Cyclization Mechanisms Involving Dinitrile Functionalities
The two adjacent nitrile groups on the pyrazine ring are a key structural feature, enabling a variety of intramolecular and intermolecular cyclization reactions. This ortho-dinitrile functionality is a well-known precursor for the synthesis of fused heterocyclic systems, most notably phthalocyanine (B1677752) and its analogues.
In intermolecular reactions, this compound can react with 1,2-dinucleophiles, such as diamines or dithiols, in a cyclocondensation reaction. This process typically involves the stepwise nucleophilic attack of the dinucleophile on the carbon atoms of the nitrile groups, leading to the formation of a new, fused six-membered ring. For example, reaction with a 1,2-phenylenediamine derivative would yield a pyrazino[2,3-b]quinoxaline system. Pyrazine-2,3-dicarbonitrile (B77751) derivatives are known intermediates in the synthesis of phthalocyanine dyes, highlighting the capacity of the dinitrile moiety to form large macrocyclic structures. researchgate.net
These reactions are valuable for creating complex, polycyclic aromatic systems with tailored electronic properties for applications in materials science. The synthesis of macrocycles often relies on such cyclization strategies, where the rigid geometry of the dinitrile precursor directs the formation of large, planar ring systems. nih.govrsc.org
Influence of Fluorine Substitution on Pyrazine Reactivity
The substitution of hydrogen with fluorine has a profound impact on the chemical reactivity of the pyrazine ring. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring.
Key effects of fluorine substitution include:
Activation towards Nucleophilic Attack: The strong -I effect of the two fluorine atoms makes the carbon atoms of the pyrazine ring highly electrophilic. This greatly accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions, as the electron-poor ring is better able to stabilize the transient negative charge in the Meisenheimer intermediate.
Increased Acidity of Ring Protons: By withdrawing electron density, fluorine atoms increase the acidity of any C-H bonds on the ring, making them more susceptible to deprotonation by strong bases.
Modification of Redox Properties: The electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO of the pyrazine system. This makes the molecule easier to reduce and harder to oxidize.
The C-F bond itself is very strong, but when attached to a highly electron-deficient ring system activated by other withdrawing groups (like the dinitriles), the fluoride ion becomes an excellent leaving group in SNAr reactions. This combination of activating the ring and being a good leaving group is a cornerstone of the reactivity of fluorinated heteroaromatics.
Role of Electron-Transfer Processes and Reduced Species Formation
The highly electron-deficient nature of this compound makes it an excellent electron acceptor. The combination of the electron-poor pyrazine core and four potent electron-withdrawing substituents results in a very low-lying LUMO. This facilitates electron-transfer (ET) processes from suitable electron donors.
Upon accepting an electron, the molecule forms a radical anion. The stability of this reduced species is a key factor in its formation. In this compound, the negative charge and the unpaired electron in the radical anion are extensively delocalized over the entire π-system, including the pyrazine ring and the two nitrile groups. This delocalization provides significant stabilization.
Table 2: Electronic Properties and Tendency for Reduction
| Molecular Feature | Electronic Effect | Consequence |
|---|---|---|
| Pyrazine Ring | Inherently electron-deficient | Facilitates electron acceptance |
| 2x Cyano Groups | Strong -I and -M effects | Lowers LUMO energy; stabilizes anion |
| 2x Fluorine Atoms | Strong -I effect | Drastically lowers LUMO energy |
The formation of such stable reduced species is critical in the context of materials science, where electron-deficient compounds are used as n-type semiconductors in organic electronic devices like organic field-effect transistors (OFETs). nih.gov The ability to reversibly accept and donate electrons is the fundamental property exploited in these applications. The radical anion of related diindenopyrazines has been characterized by EPR and UV/Vis spectroscopy, confirming its formation and stability. nih.gov
Applications in Advanced Material Science and Molecular Engineering
Building Blocks for Macrocyclic Systems and Porphyrazine Derivatives
5,6-Difluoropyrazine-2,3-dicarbonitrile serves as a precursor for the synthesis of tetrapyrazinoporphyrazines (TPyzPzs), which are heterocyclic analogues of phthalocyanines. The fusion of 1,2,5-thiadiazole (B1195012) rings, which are more electron-deficient than pyrazine (B50134) rings, into the porphyrazine macrocycle results in a smaller bathochromic shift of the Q band compared to pyrazine-fused derivatives. researchgate.net For instance, metal complexes of tetrakis(thiadiazole)porphyrazine, [TTDPyzPzM], exhibit their Q band at approximately 660 nm. researchgate.net The reduction potential of these macrocycles is also influenced by the nature of the fused rings, with 1,2,5-thiadiazole fused porphyrazines showing a reduction potential of -0.38 V vs Ag/AgCl. researchgate.net
The versatility of dicyanopyrazine derivatives extends to their use as intermediates in the synthesis of various heterocyclic compounds and dyes. nih.govresearchgate.net For example, 5,6-dichloropyrazine-2,3-dicarbonitrile is a key intermediate in the synthesis of azaphthalocyanines (AzaPcs).
Design and Synthesis of Donor-Acceptor (D-A) Conjugated Polymers
In the realm of polymer chemistry, the strong electron-accepting nature of the difluoropyrazine-dicarbonitrile moiety is harnessed to create donor-acceptor (D-A) type conjugated polymers. These materials are of significant interest for applications in electrochromic devices and organic electronics. nih.govmdpi.com By copolymerizing electron-donating units with acceptor units derived from compounds like 5,6-difluorobenzotriazole, polymers with tunable electrochemical and spectroelectrochemical properties can be synthesized. nih.govmdpi.com
The feed ratio of donor and acceptor monomers during polymerization has a significant impact on the properties of the resulting copolymers. nih.govmdpi.com For instance, in a series of polymers synthesized from 6,8-Dibromo-3,3-bis-decyl-3,4-dihydro-2H-thieno[3,4-b] acs.orgacs.orgdioxepine, 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole, and 2,5-Bis(trimethylstannanyl)thiophene, varying the monomer feed ratios led to copolymers with distinct colors in their neutral state and different electrochromic switching behaviors. nih.gov
| Polymer | Monomer Feed Ratio (D1:A:D2) | Color (Neutral State) |
| P1 | 1:3:4 | Red |
| P2 | 1:1:2 | Red |
| P3 | 3:1:4 | Deepening Red |
These polymers demonstrate good optical contrast, response times, and coloration efficiencies, making them promising candidates for electrochromic applications. nih.gov
Components for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
The electron-deficient nature of dicarbonitrile-substituted aromatic compounds makes them excellent acceptor moieties in the design of emitters for organic light-emitting diodes (OLEDs), particularly for those exhibiting thermally activated delayed fluorescence (TADF). mdpi.com TADF emitters can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com
The design of efficient TADF emitters often involves combining a strong electron donor with a strong electron acceptor to achieve a small singlet-triplet energy gap (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC). mdpi.com Pyridine-3,5-dicarbonitrile (B74902) and its derivatives are effective acceptor cores for creating orange-red TADF emitters. rsc.orgresearchgate.net For example, emitters based on a pyridine-3,5-dicarbonitrile acceptor and phenoxazine (B87303) donors have demonstrated orange-red electroluminescence with high external quantum efficiencies and reduced efficiency roll-off at high luminance. rsc.orgresearchgate.net
Recent research has also explored imidazo-pyrazine-5,6-dicarbonitrile (IPDC) as a novel strong electron acceptor. nih.gov Donor-acceptor compounds based on the IPDC acceptor have been synthesized, exhibiting emission from blue to near-infrared and demonstrating properties such as TADF and room-temperature phosphorescence. nih.gov
| Emitter | Donor | Acceptor | Emission Color | Max EQE (%) |
| bis-PXZ-PCN | Phenoxazine | Pyridine-3,5-dicarbonitrile | Orange-Red | 9.8 |
| 3,6_R | Triphenylamine | 3,6-DCNB-DPPZ | Red | 12.0 |
| IPDC-ACR | 9,9-Dimethyl-9,10-dihydroacridine | Imidazo-pyrazine-5,6-dicarbonitrile | Yellow | - |
Non-Fullerene Acceptors (NFAs) in Organic Photovoltaic (OPV) Devices
The development of non-fullerene acceptors (NFAs) has been a significant advancement in the field of organic photovoltaics (OPVs), leading to substantial increases in power conversion efficiencies. rsc.orgrsc.orgmdpi.com The Y6 series of NFAs, which feature an electron-deficient polycyclic aromatic core, have been particularly successful. mdpi.comossila.com
The core structure of Y6-series NFAs often incorporates a dithienothiophen[3.2-b]-pyrrolobenzothiadiazole backbone, which is an electron-deficient fused-ring system. ossila.com This core is end-capped with strong electron-withdrawing groups, such as 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. mdpi.comossila.com The resulting A-D-A' -D-A skeleton, with alternating electron donating and accepting units, is a key feature of these high-performance NFAs. ossila.com The use of such NFAs in bulk-heterojunction solar cells has led to power conversion efficiencies exceeding 19%. mdpi.com
Supramolecular Assembly Formation and Coordination Chemistry
The nitrile groups of this compound and related polynitrile compounds can act as ligands in coordination chemistry, enabling the formation of supramolecular assemblies. nso-journal.orgresearchgate.net These assemblies are constructed through noncovalent interactions, such as coordination bonds, hydrogen bonds, and π-π stacking. nih.govresearchgate.netnso-journal.org
The self-assembly of metal ions and ligands can lead to the formation of discrete, ordered structures, including one-, two-, and three-dimensional coordination polymers. nih.govpku.edu.cn The geometry and connectivity of these assemblies are dictated by the coordination preferences of the metal ion and the structure of the organic ligand. nih.govnih.gov The resulting metallosupramolecular architectures can exhibit interesting properties and have potential applications in areas such as gas adsorption and catalysis. nih.gov For example, cobalt(II) coordination polymers constructed with pyrazine and succinic acid have shown capabilities for gas sorption of N₂ and CO₂. nih.gov
Development of Pyrazine Ladder Polymer Architectures
Pyrazine-containing ladder polymers are a class of materials with a rigid, planar structure that facilitates extended π-conjugation along the polymer backbone. acs.orgcmu.eduresearchgate.net This extended conjugation can lead to desirable electronic properties, such as low optical band gaps. acs.orgcmu.eduresearchgate.net The synthesis of these polymers often involves a step-growth polymerization of functionalized pyrazine monomers. acs.orgcmu.eduresearchgate.net
One approach to creating these ladder structures involves the formation of imine bridges between alternating amine and ketone moieties on a polypyrazine backbone, which can be achieved with high yields upon Lewis acid activation. cmu.edu To ensure solubility, which is often a challenge for rigid ladder polymers, appropriate substituting groups can be incorporated into the monomer units. acs.orgcmu.eduresearchgate.net The planarity of the resulting polymer is crucial for maximizing π-conjugation and achieving the desired electronic properties. acs.orgcmu.eduresearchgate.net
Future Directions and Emerging Research Avenues for 5,6 Difluoropyrazine 2,3 Dicarbonitrile Research
Exploration of Novel Fluorinated Pyrazine (B50134) Dicarbonitrile Derivatives with Tailored Electronic Profiles
A primary avenue for future research lies in the synthesis and characterization of new derivatives of 5,6-difluoropyrazine-2,3-dicarbonitrile. The goal is to precisely control the molecule's electronic properties—such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels—by introducing various functional groups. This tailoring is crucial for optimizing performance in applications like organic electronics.
Research has already demonstrated the viability of this approach in related, non-fluorinated systems. For instance, a novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) was developed as an electron-deficient end group for non-fullerene small molecule acceptors (NF-SMAs) in organic solar cells. rsc.org The strong electron-withdrawing nature of the IPC unit resulted in a low optical bandgap (1.45 eV) and energy levels suitable for efficient photovoltaic performance. rsc.org This highlights how modifying the core structure can significantly alter electronic behavior. rsc.org
Another strategy involves the introduction of substituents at different positions on the pyrazine ring. The synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles shows that a wide variety of functional groups can be incorporated, offering a pathway to a large library of compounds with diverse electronic and photophysical properties. mdpi.com Similarly, the incorporation of unique substituents like the trifluoromethoxy group, known for its "pseudohalogen" character, can dramatically influence the chemical properties of the pyrazine ring. mdpi.com Future work will likely focus on applying these principles to the this compound scaffold to create a new generation of materials with precisely engineered electronic profiles for targeted applications.
| Derivative Class | Modification Strategy | Impact on Electronic Profile | Potential Application |
|---|---|---|---|
| Indeno[1,2-b]pyrazine Fused Systems | Fusion with indene-based units to create extended π-systems. rsc.org | Lowers optical bandgap, adjusts HOMO/LUMO levels. rsc.org | Organic Solar Cells (Acceptor Molecules). rsc.org |
| 5,6-Substituted Pyrazine Dicarbonitriles | Introduction of alkylamino and aryl/alkyl groups at C-5 and C-6. mdpi.com | Modulates fluorescence and UV absorption properties. mdpi.com | OLEDs, Bioactive Materials. mdpi.com |
| Trifluoromethoxy Pyrazines | Substitution with the highly electron-withdrawing OCF₃ group. mdpi.com | Creates a "pseudohalogen" effect, influencing reactivity and stability. mdpi.com | Advanced Materials, Medicinal Chemistry. mdpi.com |
Development of Greener and More Efficient Synthetic Methodologies for Fluorinated Pyrazines
While the synthesis of fluorinated pyrazines is established, there is a growing need for methodologies that are more environmentally friendly, cost-effective, and efficient. Traditional chemical syntheses can involve harsh conditions, environmental pollution, and high costs, making them less desirable for large-scale production. mdpi.com
Future research will focus on "green chemistry" approaches. This includes the use of biosynthesis, where microorganisms produce pyrazine compounds, offering a highly sustainable alternative to conventional chemical routes. mdpi.com Other promising techniques include the use of ultrasonic irradiation, which has been shown to produce fluorinated pyrazoline derivatives in good to excellent yields (65-82%) under mild conditions. nih.gov The development of heterogeneous catalysts that can function in environmentally benign solvents like water represents another significant step forward. For example, a copper-bearing salen Schiff base catalyst has been used for the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile in water, demonstrating a greener reaction pathway. nih.gov These efforts to develop cleaner and more efficient synthetic routes are essential for the sustainable advancement of fluorinated pyrazine chemistry.
| Methodology | Key Features | Example Application | Advantage |
|---|---|---|---|
| Biosynthesis | Uses microorganisms (e.g., Bacillus subtilis) for production. mdpi.com | Production of various alkylpyrazines. mdpi.com | Environmentally friendly, sustainable. mdpi.com |
| Ultrasonic Irradiation | Uses ultrasound to promote the reaction. nih.gov | Synthesis of fluorinated pyrazoles. nih.gov | Good to excellent yields, milder conditions. nih.gov |
| Heterogeneous Catalysis in Water | Employs a recyclable catalyst in an aqueous medium. nih.gov | Synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile. nih.gov | Reduces use of organic solvents, easier catalyst separation. |
Advanced Computational Modeling for Precise Structure-Property Relationship Elucidation in Fluorinated Pyrazine Systems
Computational chemistry is an increasingly indispensable tool for accelerating the discovery and design of new materials. Advanced modeling techniques can predict the properties of yet-to-be-synthesized molecules, providing crucial insights into structure-property relationships and guiding experimental efforts.
For fluorinated pyrazine systems, methods like Density Functional Theory (DFT) can be used to calculate electronic structures, predict reactivity, and understand the magnetic properties of coordination polymers containing pyrazine ligands. polimi.it Such calculations have been used to explain the antiferromagnetic coupling in copper-pyrazine materials by analyzing the superexchange pathway mediated by the pyrazine bridge. polimi.it
Emerging computational tools offer even more predictive power. "Computational fluorine scanning," which utilizes free-energy perturbation methods, can rapidly assess numerous fluorinated analogues of a parent compound to predict which substitutions will most improve properties like binding affinity. nih.gov This approach can screen vast chemical spaces efficiently, identifying the most promising candidates for synthesis. nih.gov These computational models are also vital for designing complex materials like metal-organic frameworks (MOFs), where they can predict gas capture performance and selectivity based on the pyrazine linker structure. rsc.org The continued development and application of these models will be critical for the rational design of new materials based on this compound.
Integration of this compound into Next-Generation Multifunctional Advanced Materials
The unique properties of this compound make it an attractive building block for a wide range of next-generation advanced materials. Its electron-deficient nature and rigid structure are advantageous for applications in electronics, porous materials, and functional dyes.
In materials science, 2,3-dicyanopyrazine derivatives are known precursors for creating materials with applications in electroluminescence (EL) and nonlinear optics (NLO). nih.govresearchgate.net They also serve as key intermediates in the synthesis of phthalocyanine (B1677752) dyes. nih.govresearchgate.net The introduction of fluorine atoms in this compound is expected to enhance the performance and stability of these materials.
Furthermore, this compound is a candidate for constructing advanced porous materials like conductive two-dimensional metal-organic frameworks (2D c-MOFs). acs.org Pyrazine motifs can be incorporated into larger organic ligands to extend the pore size of MOFs, which is critical for applications in chemiresistive sensing and electrocatalysis. acs.org The electron-withdrawing dinitrile and difluoro substituents can impart favorable properties such as enhanced electrical conductivity or selective guest interactions within the framework. As a versatile building block, this compound holds significant promise for the creation of novel multifunctional materials with tailored properties.
| Material Class | Role of Pyrazine Dicarbonitrile Unit | Potential Application |
|---|---|---|
| Organic Electronics | Electron-deficient core for acceptor molecules or electroluminescent materials. rsc.orgnih.govresearchgate.net | Organic Solar Cells, OLEDs. rsc.orgresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Structural linker to control pore size and functionality. rsc.orgacs.org | Gas capture, chemiresistive sensing, electrocatalysis. rsc.orgacs.org |
| Functional Dyes | Intermediate for the synthesis of complex dyes like phthalocyanines. nih.govresearchgate.net | Coloring matters, photosensitizers. researchgate.net |
Synergistic Experimental and Theoretical Approaches in Fluorinated Pyrazine Dinitrile Research
The complexity of fluorinated pyrazine systems necessitates a close integration of experimental synthesis and characterization with theoretical modeling. A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, is the most effective path to innovation.
This combined strategy has proven highly successful in related fields. For example, the investigation of luminescent-magnetic clusters benefited from an excellent agreement between experimental magnetic and spectroscopic data and theoretical calculations from broken-symmetry DFT. nih.gov In the study of copper-pyrazine magnets, a combination of high-resolution single-crystal X-ray diffraction (experimental) and DFT calculations (theoretical) was used to quantitatively explain the observed magnetic properties. polimi.it This synergy allows for a much deeper understanding of the underlying physical phenomena than either approach could achieve alone.
For future research on this compound and its derivatives, this integrated workflow will be essential. Theoretical studies can predict the electronic and optical properties of novel derivatives, helping researchers to prioritize synthetic targets. acs.org Subsequently, experimental characterization can confirm these predictions and provide feedback for improving the accuracy of the computational models. This iterative cycle of prediction, synthesis, and characterization will accelerate the development of new fluorinated pyrazine materials and their successful integration into advanced technologies.
Q & A
What are standard synthetic routes for preparing 5,6-Difluoropyrazine-2,3-dicarbonitrile derivatives?
Level: Basic
Methodological Answer:
Derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Aromatic nucleophilic substitution with phenols (e.g., 2,6-diisopropyl-4-nitrophenol) in dry dioxane using NaH as a base at 100°C for 24 hours .
- Suzuki-Miyaura cross-coupling with boronic acid esters (e.g., 5-methoxythiophen-2-yl boronic acid pinacol ester) under optimized Pd-catalyzed conditions, yielding products in up to 83% .
- Eugenol substitution in THF with triethylamine at 65°C, followed by purification via crystallization from amyl alcohol .
Key Considerations:
- Base selection (NaH vs. K₂CO₃) significantly impacts reaction efficiency due to the lability of chlorine atoms in the parent compound .
- Solvent choice (e.g., THF, dioxane) and temperature control are critical for minimizing side reactions.
How can Suzuki-Miyaura cross-coupling be optimized for synthesizing photoredox-active derivatives?
Level: Advanced
Methodological Answer:
Optimization involves:
- Catalyst System: Use Pd(PPh₃)₄ with ligand-free conditions to enhance coupling efficiency .
- Reagent Ratios: Maintain a 1:2 molar ratio of 5,6-dichloropyrazine-2,3-dicarbonitrile to boronic acid ester for twofold coupling .
- Temperature/Time: Reactions at 80–100°C for 12–24 hours in anhydrous THF or toluene ensure complete conversion .
- Workup: Precipitation in ethanol/water mixtures followed by column chromatography yields high-purity products (e.g., 83% yield for 5,6-bis(5-methoxythiophen-2-yl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
